N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC7681744
Molecular Formula: C14H13N3O2S2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2S2 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-(2-methylsulfanylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C14H13N3O2S2/c1-20-11-5-3-2-4-10(11)16-12(18)9-8-15-14-17(13(9)19)6-7-21-14/h2-5,8H,6-7H2,1H3,(H,16,18) |
| Standard InChI Key | QNAODGDPGUMDCF-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3 |
| Canonical SMILES | CSC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3 |
Introduction
N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolo-pyrimidine derivatives. This compound is notable for its unique molecular structure, which includes a thiazole ring fused with a pyrimidine moiety. The presence of these heterocyclic rings suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided in the available sources, but it can be inferred based on its structural components.
-
Molecular Weight: Not specified in the available literature.
Synthesis Methods
The synthesis of N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. A common approach includes the reaction of 2-(methylthio)aniline with 5-oxo-3,5-dihydro-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives under reflux conditions.
Synthetic Routes
-
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
-
Introduction of the Carboxamide Group: The carboxamide group can be introduced through acylation reactions.
-
Attachment of the Methylthio Phenyl Group: This step usually involves nucleophilic substitution reactions.
Biological Activities
Compounds featuring thiazolo and pyrimidine structures have been noted for their diverse biological activities, including anti-inflammatory, antiviral, and analgesic effects. While specific biological activities of N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide are not extensively documented, its structural similarity to other bioactive thiazolopyrimidines suggests potential therapeutic applications.
Potential Applications
-
Anti-inflammatory Activity: Similar compounds have shown effectiveness as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways.
-
Antiviral Activity: Thiazolo-pyrimidine derivatives have been effective against various viral pathogens.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-methylthio)-pyrimidine derivatives | Pyrimidine ring | Antiviral activity |
| Thiazole-pyrimidine hybrids | Thiazole and pyrimidine rings | Anti-inflammatory effects |
| 1,3-thiazole derivatives | Thiazole ring | Anticancer properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume